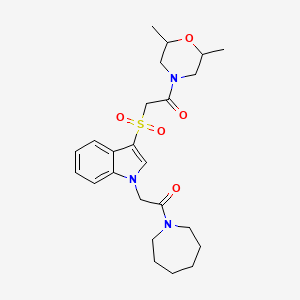
1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone, also known by its IUPAC name 1-(1,4-dihydro-3H-benzo[d][1,2]oxazin-3-yl)ethan-1-one , is a chemical compound with the molecular formula C10H11NO2 . It falls within the class of benzoxazinones and exhibits interesting biological properties. The compound’s structure includes a benzoxazine ring fused with an ethanone moiety .
Synthesis Analysis
The synthesis of this compound involves various methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both traditional organic synthesis routes and novel strategies to access this compound. For instance, one approach involves the cyclization of suitable precursors under controlled conditions. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazine ring (benzo[d][1,2]oxazine) fused with an ethanone group. The benzoxazine ring imparts rigidity and contributes to the compound’s stability. Researchers have characterized its stereochemistry, bond angles, and bond lengths using techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
This compound participates in various chemical reactions. These include nucleophilic additions, acylations, and transformations of the benzoxazine ring. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Additionally, the compound’s behavior under acidic or basic conditions has been studied .
Physical and Chemical Properties Analysis
Mécanisme D'action
Target of Action
Similar compounds have been studied for their anticancer properties .
Mode of Action
It’s worth noting that benzoxazepine derivatives, which share a similar structure, have been synthesized and evaluated for their anticancer properties .
Pharmacokinetics
The compound’s molecular weight is 177.203, which could potentially influence its bioavailability.
Result of Action
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,4-dihydro-2,3-benzoxazin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYSZVSPHOFJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)

![2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2909056.png)






![8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2909069.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2909072.png)



